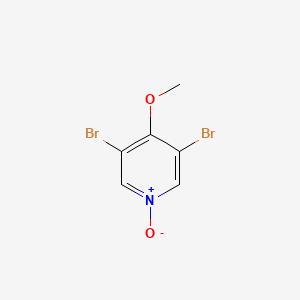

3,5-Dibromo-4-methoxypyridine 1-oxide

描述

Significance of Pyridine (B92270) N-Oxides in Modern Organic Synthesis

Pyridine N-oxides have emerged as indispensable tools for synthetic chemists, offering distinct advantages over their parent pyridine counterparts. nih.govresearchgate.net Their importance stems from an altered electronic distribution within the aromatic ring, leading to enhanced reactivity and enabling a diverse range of chemical transformations. sigmaaldrich.combldpharm.com

The N-oxide group significantly modifies the reactivity of the pyridine ring. google.comthermofisher.com The oxygen atom, being a strong π-donor, increases the electron density at the C2, C4, and C6 positions, making the ring more susceptible to electrophilic attack at these positions compared to the parent pyridine. sigmaaldrich.combldpharm.com Conversely, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net This dual reactivity allows for a broader range of functionalization strategies that are often difficult to achieve with pyridines directly. sigmaaldrich.com

The table below summarizes the key reactivity differences between pyridine and pyridine N-oxide.

| Reactivity Type | Pyridine | Pyridine N-oxide |

| Electrophilic Aromatic Substitution | Generally requires harsh conditions and proceeds at the C3 position. | More facile than pyridine, occurring at the C2, C4, and C6 positions. sigmaaldrich.combldpharm.com |

| Nucleophilic Aromatic Substitution | Requires a good leaving group and strong nucleophiles. | More susceptible to nucleophilic attack, especially at the C2 and C4 positions. researchgate.net |

The enhanced and often complementary reactivity of pyridine N-oxides makes them highly versatile synthetic intermediates. nih.govresearchgate.net They serve as precursors for a wide array of substituted pyridines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. google.comthermofisher.com The N-oxide group can be readily introduced into a pyridine ring and, crucially, can be removed at a later synthetic stage through deoxygenation, further expanding its utility as a temporary activating and directing group. fishersci.ca This strategy allows for the synthesis of pyridine derivatives that would be otherwise challenging to access. researchgate.net

Overview of Halogenated and Alkoxy-Substituted Pyridine N-Oxides

The introduction of halogen and alkoxy substituents onto the pyridine N-oxide scaffold further diversifies its chemical reactivity and provides handles for subsequent transformations. Halogenated pyridine N-oxides are particularly valuable as they can undergo a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of halogenation on the pyridine N-oxide ring can often be controlled, providing access to specific isomers.

Alkoxy-substituted pyridine N-oxides are also important synthetic intermediates. The alkoxy group can influence the electronic properties of the ring and can be a precursor to other functional groups, such as a hydroxyl group, through dealkylation. The synthesis of these compounds can often be achieved through nucleophilic substitution of a suitable leaving group on the pyridine N-oxide ring with an alkoxide.

Importance and Scope of 3,5-Dibromo-4-methoxypyridine 1-oxide as a Key Synthetic Intermediate

This compound, with its specific substitution pattern, is a prime example of a highly functionalized building block. The bromine atoms at the 3 and 5 positions can serve as sites for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents. The methoxy (B1213986) group at the 4-position can modulate the reactivity of the ring and can potentially be converted to a hydroxyl group.

The synthesis of this compound can be envisioned through a multi-step process, likely involving the N-oxidation of 3,5-dibromopyridine (B18299) to form 3,5-dibromopyridine-N-oxide, followed by a nucleophilic aromatic substitution reaction to introduce the methoxy group at the 4-position. The commercial availability of this compound from various chemical suppliers underscores its utility and demand within the research and development sector, particularly in the fields of medicinal chemistry and materials science, where the construction of complex, highly substituted aromatic systems is paramount. thermofisher.comfishersci.ca

Below are the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium fishersci.ca |

| CAS Number | 650140-84-4 fishersci.ca |

| Molecular Formula | C6H5Br2NO2 fishersci.ca |

| Molecular Weight | 282.92 g/mol fishersci.ca |

| SMILES | COC1=C(Br)C=N+C=C1Br thermofisher.com |

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2/c1-11-6-4(7)2-9(10)3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYQEYHOGFRTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=[N+](C=C1Br)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382800 | |

| Record name | 3,5-Dibromo-4-methoxypyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650140-84-4 | |

| Record name | 3,5-Dibromo-4-methoxypyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 4 Methoxypyridine 1 Oxide and Its Derivatives

Direct Oxidation Approaches for Pyridine (B92270) N-Oxide Formation

The most direct method for the synthesis of 3,5-Dibromo-4-methoxypyridine 1-oxide involves the N-oxidation of the parent pyridine, 3,5-Dibromo-4-methoxypyridine. This transformation enhances the reactivity of the pyridine ring, facilitating nucleophilic and electrophilic substitution reactions, primarily at the 2- and 4-positions. researchgate.net The introduction of the N-oxide functional group is a key step that allows for subsequent chemical modifications. researchgate.netresearchgate.net

Peracid-Mediated Oxidation Pathways

Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the N-oxidation of pyridines and other nitrogen-containing heterocycles. rsc.org The reaction proceeds through the electrophilic attack of the peracid's outer oxygen atom on the lone pair of electrons of the pyridine nitrogen. This method is widely applicable but can lead to different reaction pathways, including ring-opening or rearrangement, depending on the specific substrate and reaction conditions. rsc.org For substituted pyridines, the electronic nature of the substituents can influence the rate and success of the N-oxidation.

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide is a frequently used oxidant for the N-oxidation of pyridines, often in the presence of an acid catalyst like acetic acid. rsc.orgchemicalbook.com This system forms a peracid in situ, which then acts as the oxidizing agent. A typical procedure involves refluxing the pyridine substrate with a solution of hydrogen peroxide in acetic acid. chemicalbook.com This method has been successfully applied to the synthesis of 4-methoxypyridine (B45360) 1-oxide from 4-methoxypyridine, achieving a high yield. chemicalbook.com

A patented method for the preparation of the closely related 3,5-dibromopyridine-N-oxide utilizes hydrogen peroxide in a microreactor with an organic solvent. google.com This approach allows for precise control of reaction parameters such as temperature and pressure, potentially improving yield and safety. google.com The use of hydrogen peroxide is advantageous as it is a relatively inexpensive and environmentally benign oxidant, with water being the primary byproduct. google.com However, the oxidation of bromide ions by hydrogen peroxide can be complex, as hydrogen peroxide can also act as a reducing agent, and conditions must be optimized to favor the desired oxidation product. google.comnih.gov

| Starting Material | Oxidant System | Conditions | Product | Yield |

| 4-Methoxypyridine | 30% Hydrogen peroxide / Acetic acid | Reflux, 24 h | 4-Methoxypyridine 1-oxide | 88% chemicalbook.com |

| 3,5-Dibromopyridine (B18299) | Hydrogen peroxide / Organic solvent | Microreactor, 40-80 °C, 0-2 MPa | 3,5-Dibromopyridine-N-oxide | Not specified google.com |

Other Oxidative Approaches

Beyond traditional peracid and hydrogen peroxide systems, other oxidative methods can be employed for pyridine N-oxide formation. Transition metal catalysts, in conjunction with molecular oxygen, have been used for the oxidation of various pyridine derivatives. researchgate.net For instance, copper or iron catalysts can facilitate the aerobic oxidation of substituted pyridines. researchgate.net While often applied to the oxidation of side-chains, these catalytic systems represent a potential avenue for direct N-oxidation under different conditions. Additionally, tandem oxidation/bromination reactions using hydrogen peroxide have been explored, which could offer a streamlined process for producing brominated pyridine N-oxides. researchgate.net

Multistep Synthetic Routes to this compound

In cases where direct oxidation is not feasible or efficient, multistep synthetic routes provide an alternative pathway to this compound. These routes typically involve the construction of the substituted pyridine ring followed by N-oxidation, or the functionalization of a pre-existing pyridine or pyridine N-oxide core.

For example, the synthesis of the core structure can start from simpler, more readily available pyridines. Halogenated pyridines like 3,5-dibromo-4-iodopyridine can be synthesized from 4-aminopyridine through bromination and a subsequent Sandmeyer-type reaction. google.com A one-step method to produce 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine via diazotization has also been reported. google.com Once the desired 3,5-dibromo-4-halopyridine is obtained, a nucleophilic substitution reaction with sodium methoxide can be performed to introduce the 4-methoxy group. The resulting 3,5-Dibromo-4-methoxypyridine can then be oxidized to the target N-oxide in a final step.

| Precursor | Key Steps | Intermediate | Final Step |

| 4-Aminopyridine | 1. Bromination | 3,5-Dibromo-4-aminopyridine google.com | 1. Diazotization/Iodination 2. Methoxylation 3. N-Oxidation |

| 3,5-Dibromopyridine | 1. Nitration 2. Reduction 3. Diazotization/Hydroxylation 4. Bromination 5. Methoxylation | 3,5-Dibromo-4-hydroxypyridine | N-Oxidation |

Regioselective Functionalization Strategies for Pyridine N-Oxide Precursors

An alternative multistep strategy involves performing the N-oxidation early in the synthesis and then using the N-oxide group to direct subsequent functionalization. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, towards electrophilic substitution. researchgate.net

This enhanced reactivity allows for the regioselective introduction of substituents. For instance, one could start with 4-methoxypyridine 1-oxide, which can be synthesized directly from 4-methoxypyridine. chemicalbook.com The subsequent bromination of 4-methoxypyridine 1-oxide would then need to be controlled to achieve the desired 3,5-dibromo substitution pattern. Baran et al. have developed methods for the regioselective bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride as an activator and a bromide source, which proceeds under mild conditions. Such methodologies could potentially be adapted for the selective C3 and C5 bromination of 4-methoxypyridine 1-oxide.

| Precursor | Reagents for Functionalization | Product |

| Fused Pyridine N-Oxides | p-Toluenesulfonic anhydride, Tetrabutylammonium bromide | C2-Brominated fused pyridines |

| Pyridine N-Oxides | (COBr)2, Et3N | Regioselective bromination researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijarsct.co.in In the context of pyridine N-oxide synthesis, several greener alternatives to traditional methods are being explored.

The use of hydrogen peroxide as an oxidant is itself a step towards greener synthesis, as it replaces more hazardous reagents and produces water as a benign byproduct. researchgate.net To further improve sustainability, solvent-free reaction conditions or the use of environmentally friendly solvents like water are being investigated. rsc.orgmdpi.com Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products with reduced solvent usage. nih.gov

A particularly innovative green approach is the use of biocatalysis. For example, whole cells of microorganisms such as Burkholderia sp. MAK1 have been shown to perform regioselective N-oxidation on various pyridine compounds. This biocatalytic method operates under mild conditions and can offer high selectivity, reducing the formation of unwanted isomers and simplifying purification processes. Adopting such techniques can significantly lower the environmental footprint of synthesizing compounds like this compound.

| Green Approach | Description | Advantages |

| Biocatalysis | Use of microorganisms (e.g., Burkholderia sp. MAK1) to catalyze N-oxidation. | High regioselectivity, mild reaction conditions, reduced waste. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Shorter reaction times, higher yields, reduced solvent use. mdpi.comnih.gov |

| Solvent-Free Reactions | Conducting synthesis without a solvent medium. rsc.orgmdpi.com | Eliminates solvent waste, simplifies workup, potential for higher atom economy. rsc.orgmdpi.com |

| H2O2 as Oxidant | Using hydrogen peroxide as the oxidizing agent. researchgate.net | Produces water as the only byproduct, less hazardous than many other oxidants. google.comresearchgate.net |

Reactivity and Advanced Synthetic Transformations of 3,5 Dibromo 4 Methoxypyridine 1 Oxide

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The N-oxide group in pyridine rings is known to activate the C2/C6 and C4 positions towards nucleophilic attack by withdrawing electron density. However, in 3,5-Dibromo-4-methoxypyridine 1-oxide, the C4 position is already substituted. The bromine atoms at C3 and C5 are moderate deactivators but can also serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

C2-Functionalization Strategies

Functionalization at the C2 position of pyridine N-oxides is a common strategy. For this compound, this would likely proceed through an addition-elimination mechanism. The N-oxide activates the C2 and C6 positions, making them susceptible to attack by nucleophiles. Given the symmetrical nature of the substitution at C3 and C5, the C2 and C6 positions are electronically equivalent. Steric hindrance from the adjacent bromine atoms might influence the feasibility and yield of these reactions.

Amination Reactions

Amination of pyridine N-oxides can be achieved using various nitrogen nucleophiles. In the case of this compound, direct amination would be expected to occur at the activated C2 or C6 positions. The reaction of substituted pyridines with lithium amides can lead to the formation of aminated products. researchgate.net The success of such reactions often depends on the specific amine and reaction conditions used. researchgate.net

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the pyridine ring can be accomplished through several methods. For pyridine N-oxides, reactions with organometallic reagents such as Grignard reagents or organolithium compounds can lead to C2-alkylation or arylation. The N-oxide functionality facilitates these additions. A general platform for the C4-alkylation and arylation of pyridines has been reported, which may have applicability to related systems. fishersci.ca

Other Heteroatom Nucleophilic Additions (C-O, C-S, C-P bond formation)

The activated C2/C6 positions of this compound are potential sites for the introduction of other heteroatoms. Reactions with alkoxides, thiolates, and phosphides could lead to the formation of new C-O, C-S, and C-P bonds, respectively. These reactions would displace a hydride ion or potentially one of the bromide ions under specific conditions.

Deoxygenation and Reductive Transformations

The removal of the N-oxide oxygen atom is a fundamental transformation in pyridine N-oxide chemistry, often used to restore the aromaticity of the pyridine ring after functionalization reactions at the ring carbons.

Photoredox-Catalyzed Deoxygenation and Functionalization

While specific studies on the photoredox-catalyzed deoxygenation and functionalization of this compound are not extensively documented in the reviewed literature, the general reactivity of pyridine N-oxides in such transformations provides a strong basis for predicting its behavior. Rhenium complexes, for instance, have been shown to be effective photocatalysts for the deoxygenation of various functionalized pyridine N-oxides under ambient conditions. thermofisher.com This process is significant as the N-oxide group is often installed to modulate the electronic properties of the pyridine ring and is subsequently removed.

Furthermore, pyridine N-oxides are known to participate in photoredox-catalyzed functionalization reactions. For example, a photocatalyzed reaction between pyridine N-oxides and alkenes can lead to the ortho-alkylation of pyridines through the cleavage of the carbon-carbon double bond of the alkene. nih.gov This transformation allows for the introduction of benzyl (B1604629) and secondary alkyl groups at the ortho position. Another notable reaction is the ortho-alkylation of pyridine N-oxides with alkynes, which proceeds via a cationic vinyl radical intermediate. tcichemicals.com Given these precedents, it is plausible that this compound could undergo similar photoredox-catalyzed deoxygenation and functionalization reactions, although the electronic and steric effects of the bromo and methoxy (B1213986) substituents would influence the reaction outcomes.

Electrophilic Aromatic Substitution Reactions (Considerations for Pyridine N-oxides)

The N-oxide group in pyridine N-oxides significantly alters the reactivity of the aromatic ring towards electrophiles. While the oxygen atom is electron-withdrawing by induction, it can also donate electron density to the ring through resonance, particularly to the ortho (C2, C6) and para (C4) positions. This resonance effect generally makes the pyridine N-oxide ring more susceptible to electrophilic attack than the parent pyridine, which is deactivated by the electron-withdrawing nitrogen atom.

For this compound, the directing effects of the existing substituents must be considered. The methoxy group at the C4 position is an activating group and an ortho-, para-director. However, the para-position is occupied by the N-oxide, and the ortho-positions (C3 and C5) are already substituted with bromine atoms. The bromine atoms are deactivating groups but are also ortho-, para-directors. Therefore, electrophilic attack on the unsubstituted C2 and C6 positions would be influenced by a combination of these electronic effects. The high electron density at the C2 and C6 positions due to the N-oxide's resonance contribution would likely favor substitution at these sites, although the steric hindrance from the adjacent bromine atoms could play a significant role.

Radical-Mediated Transformations

The N-O bond in pyridine N-oxides can be homolytically cleaved to generate pyridine N-oxy radicals, which are versatile intermediates in a range of radical-mediated transformations.

Generation and Reactivity of Pyridine N-Oxy Radicals

Pyridine N-oxy radicals can be generated under various conditions, including through the interaction with radical initiators. These radicals can participate in a variety of reactions, including hydrogen atom transfer (HAT) processes. While specific studies on the generation of the 3,5-dibromo-4-methoxypyridin-1-oxy radical are not detailed in the available literature, the general principles of pyridine N-oxide chemistry suggest its accessibility.

C(sp³)-H Functionalization Strategies Utilizing Pyridine N-Oxy Radicals

A significant application of pyridine N-oxy radicals is in the functionalization of C(sp³)-H bonds. These radicals can act as hydrogen atom abstractors, generating alkyl radicals from alkanes, which can then be trapped by various radical acceptors. This strategy has been employed for the alkylation of unactivated C(sp³)-H bonds. The reactivity and selectivity of the HAT process can be tuned by modifying the substituents on the pyridine N-oxide ring. For this compound, the electron-withdrawing bromine atoms would be expected to enhance the electrophilicity and HAT ability of the corresponding N-oxy radical.

Cascade Reactions involving Pyridine N-Oxide Derived Radicals

Metal-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the pyridine ring of this compound are prime handles for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of the bromine atoms in cross-coupling reactions is influenced by their position on the pyridine ring and the electronic nature of the other substituents. In a related compound, 3,5-dibromo-2,6-dichloropyridine, Sonogashira coupling has been shown to proceed chemoselectively, allowing for the synthesis of various alkynylpyridines. rsc.org This suggests that selective or double cross-coupling reactions could be achieved with this compound.

The Suzuki-Miyaura coupling of a similar substrate, 3,4,5-tribromo-2,6-dimethylpyridine, with ortho-substituted phenylboronic acids has been studied, revealing a regio- and atropselective process. nih.gov This highlights the potential for controlling the selectivity of cross-coupling reactions involving polysubstituted pyridines.

Below is a hypothetical data table illustrating the potential outcomes of Sonogashira coupling reactions with 3,5-Dibromo-4-methoxypyridine, based on the reactivity of analogous compounds.

| Entry | Alkyne | Catalyst | Base | Solvent | Product(s) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | Mono/Di-alkynylated | N/A |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | Dioxane | Mono/Di-alkynylated | N/A |

| 3 | 1-Hexyne | Pd(dppf)Cl₂/CuI | Cs₂CO₃ | DMF | Mono/Di-alkynylated | N/A |

Note: This table is illustrative and based on the general reactivity of similar compounds. Specific experimental data for this compound was not available in the searched literature.

Palladium-Catalyzed Reactions

Palladium catalysts are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination being cornerstones of modern organic synthesis. The two bromine atoms on the pyridine ring of This compound are prime sites for such palladium-catalyzed cross-coupling reactions.

Therefore, while one can hypothesize potential reaction pathways based on established palladium catalysis principles, there is no concrete research data to present regarding the specific scope, yields, and regioselectivity of palladium-catalyzed reactions for this particular compound.

Mechanistic Studies and Theoretical Investigations of 3,5 Dibromo 4 Methoxypyridine 1 Oxide Reactivity

Elucidation of Reaction Mechanisms and Intermediates

The reaction mechanisms of pyridine (B92270) N-oxides are diverse, often initiated by the interaction of the N-oxide oxygen with an electrophile. This initial step can be followed by nucleophilic attack at the C-2 or C-4 positions. The presence of bromine atoms at the 3- and 5-positions and a methoxy (B1213986) group at the 4-position of 3,5-Dibromo-4-methoxypyridine 1-oxide significantly influences the course of these reactions.

In electrophilic substitution reactions, such as nitration, the N-oxide group generally directs incoming electrophiles to the 4-position. However, studies on substituted pyridine N-oxides have shown that the nature and position of other substituents are critical in determining the final regiochemical outcome. For instance, the nitration of 3-bromo- (B131339) and 3,5-dibromopyridine-N-oxide yields the corresponding 4-nitro derivatives. researchgate.net This suggests a mechanism where the N-oxide group's directing effect to the 4-position is dominant. The proposed intermediate would involve the formation of a sigma complex (Wheland intermediate) at the C-4 position, stabilized by the N-oxide.

Conversely, nucleophilic substitution reactions on the pyridine N-oxide ring are also common. The N-oxide group, particularly after activation by an electrophile (e.g., protonation or acylation), renders the C-2 and C-4 positions susceptible to nucleophilic attack. In palladium-catalyzed cross-coupling reactions, such as direct arylation, mechanistic studies on pyridine N-oxide itself suggest a complex pathway that may not involve direct reaction with the initially formed arylpalladium complex. berkeley.edu Instead, evidence points towards the involvement of a cyclometalated palladium complex that activates the C-H bond of the pyridine N-oxide. berkeley.edu For this compound, similar complex mechanisms involving organometallic intermediates are plausible in cross-coupling reactions.

Analysis of Regioselectivity and Stereoselectivity in Transformations

Regioselectivity is a key aspect of the chemistry of this compound, governed by the electronic and steric effects of its substituents. The N-oxide group strongly activates the 4-position towards electrophilic attack. However, this position is already substituted with a methoxy group.

In the case of nitration, a classic electrophilic aromatic substitution, the regioselectivity is determined by the combined directing effects of the N-oxide, the two bromine atoms, and the methoxy group. Research on the nitration of 3,5-disubstituted pyridine N-oxides provides valuable insights. While 3,5-dibromopyridine-N-oxide is nitrated at the 4-position, the presence of a methoxy group can alter this preference. For example, 3,5-dimethoxypyridine-N-oxide undergoes nitration at the 2-position. researchgate.net This is attributed to the strong activating and ortho-, para-directing nature of the methoxy groups, which can override the directing effect of the N-oxide to the 4-position. In the case of this compound, the 2- and 6-positions are electronically activated by both the N-oxide and the 4-methoxy group, and sterically less hindered than the positions adjacent to the bromine atoms. Therefore, electrophilic attack is anticipated to occur preferentially at the 2- or 6-positions.

In nucleophilic substitution reactions, the bromine atoms at the 3- and 5-positions could potentially be displaced. However, nucleophilic aromatic substitution (SNAr) is generally favored at the 2-, 4-, and 6-positions of the pyridine N-oxide ring.

The regioselectivity in metal-catalyzed cross-coupling reactions, such as Stille coupling, is often dictated by the relative electron densities of the carbon-halogen bonds. In related systems like 3,5-dibromo-2-pyrone, coupling occurs regioselectively at the more electron-deficient position. nih.gov A similar principle would apply to this compound, where the relative reactivity of the C-Br bonds would depend on the electronic influence of the methoxy and N-oxide groups.

There is currently a lack of specific studies on the stereoselectivity of reactions involving this compound. Stereoselective transformations would likely require the introduction of a chiral catalyst or auxiliary to control the three-dimensional arrangement of the products.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structure, reactivity, and reaction mechanisms of molecules like this compound at a molecular level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. For pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to predict geometric parameters, vibrational frequencies, and NMR chemical shifts. researchgate.netresearchgate.net For this compound, DFT calculations can provide optimized molecular geometry, bond lengths, and bond angles. These calculations can also determine the ground state energy and the energies of different conformers, for instance, those arising from the orientation of the methoxy group. Such energetic information is crucial for understanding the relative stability of the molecule and its potential reaction intermediates.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying molecular systems. acs.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate results for smaller molecules. For pyridine N-oxide and its derivatives, ab initio calculations can be used to accurately determine properties like electron correlation effects, which are important for a detailed understanding of the electronic structure. chemtube3d.com These methods are particularly valuable for benchmarking the results obtained from more computationally efficient DFT methods.

A significant application of computational chemistry is the modeling of reaction pathways. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the associated energy barriers (activation energies). mdpi.com For reactions of this compound, such as electrophilic substitution or nucleophilic attack, computational modeling can be used to compare different possible reaction pathways and predict the most likely mechanism. For example, one could model the nitration at the 2- versus the 4-position and compare the activation energies to predict the regiochemical outcome. This approach provides a theoretical basis for the experimentally observed reactivity and regioselectivity.

The distribution of electron density in this compound is fundamental to its reactivity. Computational methods can be used to calculate and visualize the electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding the prediction of sites for electrophilic and nucleophilic attack. The shapes and energies of the HOMO and LUMO are indicative of the molecule's ability to donate and accept electrons, respectively, which is key to understanding its role in chemical reactions. chemtube3d.com Analysis of the natural bond orbitals (NBO) can provide further insights into the bonding characteristics and intramolecular charge transfer within the molecule. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5Br2NO2 | fishersci.ca |

| Molecular Weight | 282.92 g/mol | chembk.com |

| IUPAC Name | 3,5-dibromo-4-methoxypyridin-1-ium-1-olate | thermofisher.com |

| CAS Number | 650140-84-4 | chemblink.com |

| SMILES | COC1=C(Br)C=N+C=C1Br | thermofisher.com |

| InChI Key | KAYQEYHOGFRTAL-UHFFFAOYSA-N | fishersci.ca |

Analysis of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic characteristics of the pyridine N-oxide ring are significantly influenced by the nature and position of its substituents. In this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing bromine atoms, combined with the unique properties of the N-oxide functionality, creates a complex electronic environment that dictates its chemical behavior.

The N-oxide group in pyridine N-oxides acts as a strong electron-donating group through resonance, increasing electron density at the 2, 4, and 6 positions of the ring. This is due to the contribution of resonance structures where the oxygen atom bears a negative charge, which is delocalized onto the pyridine ring. sapub.org However, the N-oxide group also exhibits an inductive electron-withdrawing effect. The balance of these effects modulates the reactivity of the ring towards electrophilic and nucleophilic attack.

In the case of this compound, the substituents exert competing effects. The methoxy group at the 4-position is a strong electron-donating group through resonance, further enriching the electron density of the pyridine ring. Conversely, the two bromine atoms at the 3 and 5 positions are electron-withdrawing through their inductive effect, which deactivates the ring towards electrophilic substitution.

Theoretical studies, such as those employing Density Functional Theory (DFT), have provided valuable insights into how substituents modify the electronic properties of pyridine N-oxides. researchgate.net These studies have shown that electron-donating substituents generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule more prone to reduction and nucleophilic attack. researchgate.net

The table below, based on general principles from computational studies on substituted pyridines, illustrates the expected qualitative effects of the substituents in this compound on its electronic properties.

| Substituent | Position | Electronic Effect (Resonance) | Electronic Effect (Inductive) | Overall Impact on Ring Electron Density |

| N-oxide | 1 | +M (Electron-donating) | -I (Electron-withdrawing) | Activating at C2, C4, C6 |

| Methoxy | 4 | +M (Electron-donating) | -I (Electron-withdrawing) | Strongly Activating |

| Bromo | 3, 5 | -I (Electron-withdrawing) | -I (Electron-withdrawing) | Deactivating |

The regioselectivity of reactions involving this compound is also a direct consequence of these substituent effects. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile would be directed to the positions most activated by the electron-donating groups. The N-oxide and methoxy groups strongly activate the 2, 4, and 6 positions. However, with the 4-position already occupied, and the 3 and 5 positions deactivated by bromine, electrophilic attack would most likely occur at the 2 or 6 positions.

Theoretical Insights into Halogen Bonding and other Non-Covalent Interactions

Non-covalent interactions play a crucial role in the solid-state structure, molecular recognition, and reactivity of this compound. Theoretical investigations, particularly computational modeling, offer a powerful tool to understand the nature and strength of these interactions, which include halogen bonding, hydrogen bonding, and π-stacking.

Halogen Bonding:

A significant non-covalent interaction involving this compound is halogen bonding. This is a directional interaction between a halogen atom (in this case, bromine) and a Lewis base. The bromine atoms in the molecule can act as halogen bond donors due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond. researchgate.net

Computational studies on similar halogenated aromatic compounds have shown that the strength of the halogen bond depends on the nature of the halogen and the electron-withdrawing character of the aromatic ring. nih.gov In this compound, the electron-withdrawing nature of the pyridine N-oxide ring enhances the positive character of the σ-hole on the bromine atoms, making them effective halogen bond donors.

Other Non-Covalent Interactions:

Besides halogen bonding, other non-covalent interactions are also important for this compound.

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, in the presence of protic solvents or other molecules with O-H or N-H groups, the N-oxide oxygen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. The electron distribution in the ring, influenced by the substituents, will determine the preferred geometry of these interactions (e.g., face-to-face or offset).

The following table summarizes the potential non-covalent interactions involving this compound and the participating functional groups.

| Interaction Type | Donor | Acceptor |

| Halogen Bonding | Bromine (at C3, C5) | N-oxide Oxygen, Methoxy Oxygen, other Lewis bases |

| Hydrogen Bonding | External H-bond donors | N-oxide Oxygen, Methoxy Oxygen |

| π-π Stacking | Pyridine ring | Other aromatic rings |

| Dipole-Dipole | Entire molecule | Other polar molecules |

Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in visualizing and quantifying these weak interactions, providing a deeper understanding of the molecular behavior of this compound. scielo.org.mx

Advanced Characterization Techniques for 3,5 Dibromo 4 Methoxypyridine 1 Oxide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 3,5-Dibromo-4-methoxypyridine 1-oxide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two protons at the C2 and C6 positions are chemically equivalent and would appear as a single signal. The methoxy (B1213986) group protons at the C4 position would also produce a distinct singlet.

H-2 and H-6 Protons: These protons are adjacent to the electron-withdrawing N-oxide group and a bromine atom. This environment would cause a significant downfield shift, likely in the range of δ 8.0-8.5 ppm.

Methoxy Protons (-OCH₃): The protons of the methoxy group are expected to appear as a singlet further upfield, typically in the region of δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The introduction of the N-oxide group generally leads to a downfield shift for the C2/C6 and C4 carbons compared to the parent pyridine (B92270). rsc.org The bromine atoms also exert a deshielding effect.

C-2 and C-6 Carbons: These carbons, being directly attached to the nitrogen of the N-oxide and adjacent to a bromine atom, would be significantly deshielded, with expected chemical shifts in the range of 140-145 ppm.

C-3 and C-5 Carbons: These carbons are directly bonded to bromine atoms, which typically cause a downfield shift. Their signals are anticipated in the 110-115 ppm range.

C-4 Carbon: The carbon bearing the methoxy group is also influenced by the N-oxide and is expected to resonate at a downfield position, likely between 155-160 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear at a characteristic upfield position, estimated to be around 55-60 ppm.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2, 6 | 8.0 - 8.5 (s) | 140 - 145 |

| 3, 5 | - | 110 - 115 |

| 4 | - | 155 - 160 |

| -OCH₃ | 3.8 - 4.2 (s) | 55 - 60 |

Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key vibrational modes would include the N-O stretch, C-Br stretch, C-O stretch, and the pyridine ring vibrations.

The N-O stretching vibration in pyridine N-oxides is a particularly diagnostic feature and typically appears as a strong band in the IR spectrum. oup.com Studies on pyridine N-oxide itself have assigned this vibration to a band around 832 cm⁻¹. oup.com In some contexts, this stretching vibration has been noted at higher frequencies, around 1254 cm⁻¹. ias.ac.in For substituted pyridine N-oxides, this band can be found in the 930 cm⁻¹ region. acs.orgnih.gov

The presence of bromine atoms would give rise to C-Br stretching vibrations, which are typically found in the lower frequency region of the IR spectrum, generally between 500 and 700 cm⁻¹. The C-O stretching of the methoxy group would be expected in the 1000-1300 cm⁻¹ range. The aromatic C-H stretching and ring vibrations would also be present.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Pyridine Ring Vibrations | 1400 - 1600 | Medium to Strong |

| N-O Stretch | ~1250 and/or ~830 | Strong |

| C-O Stretch (methoxy) | 1000 - 1300 | Strong |

| C-Br Stretch | 500 - 700 | Medium to Strong |

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₅Br₂NO₂), the molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with contributions from the isotopes ⁷⁹Br and ⁸¹Br.

A key fragmentation pathway for pyridine N-oxides under mass spectrometric conditions is the loss of an oxygen atom from the N-oxide group, resulting in a fragment ion [M-16]⁺. researchgate.netnih.gov This "deoxygenation" is a diagnostic indicator of the N-oxide functionality. nih.gov Further fragmentation could involve the loss of the methoxy group or other parts of the molecule.

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~283, 285, 287 (isotopic pattern) |

| [M-16]⁺ | Loss of Oxygen from N-oxide | ~267, 269, 271 (isotopic pattern) |

| [M-31]⁺ | Loss of Methoxy Radical | ~252, 254, 256 (isotopic pattern) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures like pyridine N-oxide provides a basis for what to expect. wikipedia.org

A single-crystal X-ray diffraction study of this compound would reveal:

Bond Lengths and Angles: Precise measurements of the N-O, C-N, C-C, C-Br, and C-O bond lengths and the angles within the pyridine ring and involving the substituents. The N-O bond length in pyridine N-oxide is approximately 1.34 Å. wikipedia.org

Molecular Geometry: Confirmation of the planarity of the pyridine ring and the geometry of the substituents relative to the ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-π stacking interactions, which govern the macroscopic properties of the solid.

Other Advanced Analytical Techniques

Beyond the primary spectroscopic and crystallographic methods, other analytical techniques can provide valuable information about this compound.

Titanometric Titration: This classical analytical method can be used for the quantitative determination of the N-oxide group. The method involves the reduction of the N-oxide by a standardized solution of titanium(III) chloride. acs.org This technique can be valuable for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for the separation, identification, and quantification of the compound. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying metabolites or degradation products.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of this compound, identifying decomposition temperatures and any phase transitions.

Applications and Synthetic Utility of 3,5 Dibromo 4 Methoxypyridine 1 Oxide

Role as a Versatile Building Block in Organic Synthesis

3,5-Dibromo-4-methoxypyridine 1-oxide is recognized as a versatile heterocyclic building block in organic synthesis. bldpharm.comsrdorganics.com A building block in this context is a molecule that provides a core scaffold with multiple reactive points that can be selectively modified to construct a diverse range of derivatives. The utility of this compound stems from the distinct reactivity of its functional groups.

The key reactive sites on the molecule include:

Carbon-Bromine Bonds (C3 and C5): These positions are prime sites for metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. uwindsor.ca

The N-oxide Group: This functionality significantly influences the electronic properties of the pyridine (B92270) ring, activating it for certain transformations. It can act as an internal oxidant, direct substitution to specific positions, and can be removed (deoxygenated) at a later synthetic stage to yield the parent pyridine. researchgate.netarkat-usa.org

The Methoxy (B1213986) Group (C4): The ether linkage can potentially be cleaved to reveal a 4-hydroxypyridine, which opens another avenue for functionalization.

The presence of these multiple functional groups allows for a programmed, stepwise synthesis of complex pyridine derivatives, making it a valuable starting material for creating chemical libraries. whiterose.ac.uk

Table 1: Reactive Sites of this compound and Potential Transformations

| Reactive Site | Position(s) | Potential Transformation(s) |

| Bromine Substituents | C3, C5 | Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling; Nucleophilic aromatic substitution |

| N-oxide | N1 | Deoxygenation; Directing group for ortho-functionalization; Ligand formation |

| Methoxy Group | C4 | Ether cleavage (demethylation) to form a hydroxyl group |

| Pyridine Ring | C2, C6 | Lithiation followed by electrophilic quench; Nitration |

Precursor for Functionalized Pyridine Derivatives

The strategic placement of functional groups makes this compound an excellent precursor for a wide array of substituted pyridines. researchgate.netresearchgate.netresearchgate.net The N-oxide group polarizes the pyridine ring, altering its reactivity compared to the corresponding non-oxidized pyridine. thieme-connect.de

Key functionalization reactions include:

Cross-Coupling Reactions: The two bromine atoms are readily displaced through palladium-catalyzed cross-coupling reactions. This enables the introduction of a vast range of substituents, including alkyl, aryl, and alkynyl groups, to create highly decorated pyridine scaffolds. uwindsor.ca

Nitration: The N-oxide group, in concert with the existing bromo and methoxy substituents, directs the regioselective introduction of nitro groups onto the pyridine ring. researchgate.net For instance, the nitration of 3,5-dibromopyridine-N-oxide yields the 4-nitro compound, demonstrating the strong directing effect of the N-oxide. researchgate.net

Addition of Grignard Reagents: In the presence of an activating agent like phenyl chloroformate, the related 4-methoxypyridine (B45360) can form a highly reactive acylpyridinium ion. This intermediate readily undergoes addition of Grignard reagents, providing a powerful method for C-C bond formation and the synthesis of chiral dihydro-4-pyridones. acs.org

Deoxygenation and Further Modification: The N-oxide can be removed using various reducing agents to yield the corresponding 3,5-dibromo-4-methoxypyridine. arkat-usa.org This two-step sequence of using the N-oxide to influence a reaction and then removing it is a common strategy in pyridine chemistry.

Table 2: Examples of Functionalization Reactions for Pyridine N-Oxides

| Reaction Type | Reagents/Catalysts | Position(s) Affected | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C3, C5 | Aryl-substituted pyridines |

| Nitration | Fuming HNO₃, H₂SO₄ | C4 (on 3,5-dibromopyridine-N-oxide) | Nitropyridine derivatives researchgate.net |

| Deoxygenation | Zinc, PCl₃, or other reducing agents | N1 | Parent pyridine derivative arkat-usa.org |

| Grignard Addition | R-MgBr, Chloroformate | C2 | Dihydropyridone derivatives acs.org |

Intermediate in the Synthesis of Pharmaceutical Compounds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmaceutical compounds. nih.gov The synthetic flexibility of this compound makes it a valuable intermediate for generating libraries of novel compounds for drug discovery programs. The N-oxide functionality itself can be beneficial, as it can increase a compound's solubility and reduce membrane permeability. nih.gov Furthermore, N-oxides can be designed as hypoxia-activated prodrugs, as they are often reduced to the parent amine or pyridine in vivo under low-oxygen conditions, such as those found in solid tumors. nih.gov

Application in the Preparation of Agrochemicals and Specialty Chemicals

Similar to their prevalence in pharmaceuticals, pyridine derivatives are also crucial components in the agrochemical industry, forming the basis for many herbicides, insecticides, and fungicides. nih.gov The ability to systematically modify the this compound scaffold allows for the synthesis and screening of new potential agrochemicals.

In the realm of specialty chemicals, functionalized pyridines and bipyridines are of interest for applications in materials science. researchgate.net The synthetic pathways accessible from this building block can lead to the creation of molecules with specific electronic or photoluminescent properties for use in organic light-emitting diodes (OLEDs) or as sensors.

Use as a Ligand in Coordination Chemistry

The N-oxide group is a potent coordinator to metal ions. The oxygen atom acts as a hard donor ligand, readily forming stable complexes with a variety of metal centers. Research on the closely related 4-methoxypyridine N-oxide has shown that it can act as a bridging ligand between multiple silver(I) atoms to form one-dimensional coordination polymers. researchgate.net Similarly, N-oxide-4,4′-bipyridine has been used to construct coordination polymers with lead(II), where the N-oxide group is the primary point of coordination. rsc.org

Utility as a Catalyst or Reagent in Organic Transformations

Heteroaromatic N-oxides can serve as mild and selective oxygen-transfer reagents in a variety of organic transformations. researchgate.netthieme-connect.de They can be used as stoichiometric oxidants for substrates such as alkynes and allenes. thieme-connect.de The N-oxide functionality can transfer its oxygen atom to a substrate, resulting in the deoxygenation of the pyridine ring. researchgate.net

Pyridine N-oxide derivatives can also be employed as co-catalysts or ligands in metal-catalyzed reactions. For instance, they can be used to facilitate the oxidation of a metal catalyst to a higher valence state, which then carries out the desired transformation on a substrate. thieme-connect.de While specific catalytic applications of this compound are not extensively documented, its general class of compounds is recognized for this utility. researchgate.netnih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

While specific research on 3,5-Dibromo-4-methoxypyridine 1-oxide is limited, the broader understanding of pyridine (B92270) N-oxide chemistry provides a solid foundation for its potential utility. The presence of two bromine atoms and a methoxy (B1213986) group on the pyridine N-oxide core suggests a rich and varied reactivity profile, making it a potentially valuable building block in organic synthesis. The N-oxide functionality activates the pyridine ring for various transformations, and the bromo substituents offer sites for cross-coupling reactions.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains largely unexplored. The two bromine atoms are prime handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, beilstein-journals.orgresearchgate.netresearchgate.net Sonogashira, and Buchwald-Hartwig amination reactions. The differential reactivity of the bromine atoms, potentially influenced by the electronic effects of the methoxy and N-oxide groups, could allow for sequential and selective functionalization. Furthermore, the N-oxide group can direct C-H activation at the C2 and C6 positions, offering another avenue for derivatization. semanticscholar.org

Development of Novel Catalytic Systems

The unique electronic and steric properties of this compound could be exploited in the development of novel catalytic systems. It could potentially serve as a ligand for transition metals, with the N-oxide and methoxy groups acting as coordinating sites. The development of catalysts for the selective functionalization of this and related pyridine N-oxides would be a valuable contribution to synthetic methodology.

Integration with Flow Chemistry and Automation

The synthesis of pyridine N-oxides has been shown to be amenable to continuous flow processes, which can offer advantages in terms of safety, efficiency, and scalability. organic-chemistry.org Future research could focus on developing a continuous flow synthesis of this compound and its subsequent derivatization. Automation and high-throughput screening could then be employed to rapidly explore its reactivity and identify new applications.

Potential for Derivatization Towards Advanced Materials

The derivatization of this compound could lead to the synthesis of novel organic materials with interesting electronic and photophysical properties. The introduction of various functional groups through cross-coupling and C-H activation could be used to tune the properties of the resulting molecules. These derivatives could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and functional polymers.

常见问题

Q. Basic

- NMR : H NMR shows methoxy protons as a singlet (~δ 3.8–4.0 ppm) and aromatic protons downfield due to electron-withdrawing bromine and N-oxide groups. C NMR confirms substitution patterns via carbonyl and methoxy carbons.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) should align with the molecular weight (277.9 g/mol), with isotopic patterns reflecting bromine atoms .

Advanced

High-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve structural ambiguities. For example, HMBC correlations between methoxy protons and the pyridine ring confirm substitution sites. IR spectroscopy can validate N-oxide formation (stretching at ~1250–1300 cm) .

In cross-coupling reactions, how do the bromine substituents in this compound affect its reactivity compared to monobrominated analogs?

Advanced

The dual bromine substituents enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric bulk may reduce reactivity at the 3- and 5-positions compared to monobrominated analogs. Pd-based catalysts with bulky ligands (e.g., XPhos) improve turnover by mitigating steric hindrance .

What are the known biological activities or biomedical research applications of this compound derivatives?

Basic

While direct studies are limited, structurally similar pyridine N-oxides exhibit gastric-acid inhibition and antimicrobial activity. The bromine and methoxy groups may enhance binding to biomolecular targets like kinases or ion channels .

Advanced

Derivatives can act as prodrugs, with the N-oxide improving solubility. In vitro assays (e.g., enzyme inhibition, cell viability) should assess bioactivity. Structure-activity relationship (SAR) studies may optimize substituents for target specificity .

How can computational chemistry methods predict the reactivity and regioselectivity of this compound in complex reactions?

Advanced

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, N-oxide groups lower LUMO energy, favoring nucleophilic attack. Molecular dynamics simulations model solvent effects and transition states to predict regioselectivity in cross-coupling reactions .

What are the recommended safety protocols and handling precautions for this compound in laboratory settings?

Basic

Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact, as brominated compounds may be irritants. Store in airtight containers away from light to prevent degradation .

Advanced

Thermogravimetric analysis (TGA) assesses thermal stability. Spill protocols should include neutralization with activated carbon and disposal via halogenated waste streams. Monitor for bromine release under acidic conditions using gas detectors .

Notes

- Data Sources : Excludes non-academic platforms (e.g., benchchem.com ).

- Methodology Emphasis : Answers prioritize experimental design, analytical validation, and mechanistic rationale.

- Contradictions : Limited direct conflicts in evidence; synthesis and reactivity data are consistent across sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。